TAMRA-PEG3-Azide

Übersicht

Beschreibung

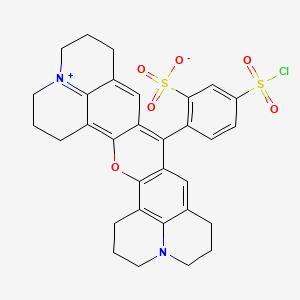

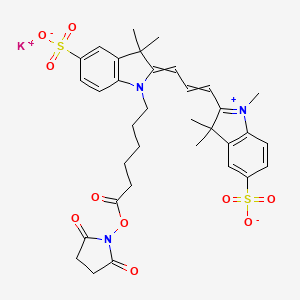

TAMRA-PEG3-Azide is a derivative of TAMRA, a red-fluorescent dye . It contains three PEG units and an azide group . The azide group enables Click Chemistry, which is a type of chemical reaction .

Synthesis Analysis

TAMRA-PEG3-Azide is used as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

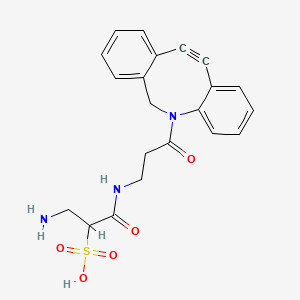

The molecular formula of TAMRA-PEG3-Azide is C33H38N6O7 . It has a molecular weight of 630.7 g/mol .Chemical Reactions Analysis

TAMRA-PEG3-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

TAMRA-PEG3-Azide is a solid substance with a dark red color . It has an excitation maximum of 553 and an emission maximum of 575 . It is soluble in DMSO and DMF .Wissenschaftliche Forschungsanwendungen

Protein Labeling

TAMRA-PEG3-Azide is used in protein labeling . The red-fluorescent tetramethylrhodamine (TAMRA) azide can react with terminal alkynes via a copper-catalyzed click reaction . This allows researchers to label proteins with a fluorescent tag, enabling the visualization and tracking of these proteins in biological samples .

Nucleic Acid Labeling

Similar to protein labeling, TAMRA-PEG3-Azide can also be used to label nucleic acids . This is particularly useful in experiments involving fluorescence imaging and localization of nucleic acids within a cell .

Click Chemistry

TAMRA-PEG3-Azide is a key reagent in click chemistry . Click chemistry is a class of chemical reactions that use bio-orthogonal or biologically unique moieties to label and detect a molecule of interest using a two-step procedure . The azide group in TAMRA-PEG3-Azide enables this click reaction .

Fluorescence Imaging

The TAMRA red-fluorescent dye linker in TAMRA-PEG3-Azide, with excitation/emission maximum 553/575 nm, makes it an ideal choice for fluorescence imaging . This allows researchers to visualize and track the distribution of molecules in biological samples .

Protein Localization

TAMRA-PEG3-Azide can be used in protein localization experiments . By labeling proteins with TAMRA-PEG3-Azide, researchers can track the movement and localization of these proteins within a cell .

Metabolic Labeling

TAMRA-PEG3-Azide has been used in metabolic labeling . In a study, it was used to label alkyne-containing isoprenoid probes . This allows researchers to track the metabolism of these probes in biological systems .

Wirkmechanismus

Target of Action

TAMRA-PEG3-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

TAMRA-PEG3-Azide, as a linker in PROTACs, enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in TAMRA-PEG3-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of TAMRA-PEG3-Azide is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those targeted by PROTACs . The degradation of these proteins can affect various cellular processes and pathways, depending on the function of the target protein.

Pharmacokinetics

The peg3 chain in the compound is known to enhance solubility and biocompatibility . It is soluble in DMSO and DMF , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of TAMRA-PEG3-Azide is the selective degradation of target proteins . By linking an E3 ubiquitin ligase ligand to a target protein ligand, TAMRA-PEG3-Azide enables the formation of PROTACs that can degrade specific proteins within cells . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.

Eigenschaften

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does TAMRA-PEG3-Azide play in the fabrication of biosensing platforms using polyfluorene nanowires?

A1: TAMRA-PEG3-Azide serves as a fluorescent marker that can be directly attached to the surface of polyfluorene nanowires via click chemistry. [] This allows researchers to visualize the nanowires using confocal microscopy and confirm successful functionalization. The attachment of TAMRA-PEG3-Azide to the nanowires doesn't just enable visualization; it transforms them into potential biosensing platforms. The fluorescence resonance energy transfer (FRET) that occurs between the TAMRA dye and the nanowire backbone can be harnessed to detect biological events.

Q2: How does the "click chemistry" approach benefit the functionalization of polyfluorene nanowires with TAMRA-PEG3-Azide?

A2: Click chemistry offers a highly efficient and selective method for attaching the TAMRA-PEG3-Azide to the alkyne groups present on the surface of the polyfluorene nanowires. [] This specificity ensures that the fluorescent markers are precisely incorporated, maximizing their effectiveness for detection and minimizing potential interference from unwanted side reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

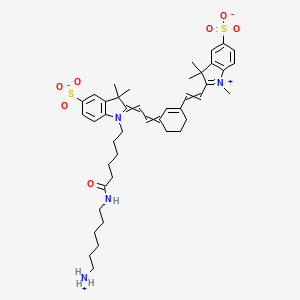

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)